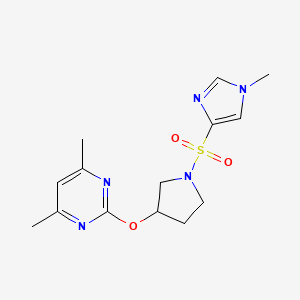

4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

4,6-Dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a pyrimidine derivative featuring a 4,6-dimethyl-substituted pyrimidine core linked to a pyrrolidin-3-yloxy group. The pyrrolidine ring is further modified with a sulfonyl group attached to a 1-methylimidazole moiety.

Properties

IUPAC Name |

4,6-dimethyl-2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O3S/c1-10-6-11(2)17-14(16-10)22-12-4-5-19(7-12)23(20,21)13-8-18(3)9-15-13/h6,8-9,12H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPUYVPUMYNXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN(C=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.

Introduction of the Imidazole Sulfonyl Group: The imidazole ring is synthesized separately, often starting from 1-methylimidazole. The sulfonylation of the imidazole ring is achieved using reagents like sulfonyl chlorides.

Coupling Reaction: The final step involves coupling the sulfonylated imidazole with the pyrrolidine and attaching this moiety to the pyrimidine core through an ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

Catalysis: Using catalysts to enhance reaction rates and selectivity.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

Oxidation: Oxidized derivatives of the pyrimidine and imidazole rings.

Reduction: Reduced forms of the sulfonyl group.

Substitution: Substituted derivatives where the sulfonyl group is replaced by nucleophiles.

Scientific Research Applications

4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The sulfonyl group and the pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The compound shares structural motifs with several heterocyclic derivatives, including pyrazolopyrimidines, coumarin-linked pyrimidines, and sulfonamide-containing analogs. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Properties

Key Observations:

Core Pyrimidine Structure: The target compound and BI81524 share the 4,6-dimethylpyrimidine core, which is known to enhance metabolic stability compared to unsubstituted pyrimidines .

Sulfonyl Group Variations : The target compound’s 1-methylimidazole sulfonyl group contrasts with BI81524’s tetrahydronaphthalene sulfonyl. The imidazole’s aromaticity may favor π-π interactions in binding pockets, while BI81524’s aliphatic sulfonyl group increases hydrophobicity .

Molecular Weight : The target compound (336.42 g/mol) is smaller than BI81524 (387.50 g/mol) and coumarin derivatives (~480 g/mol), suggesting better bioavailability and membrane permeability .

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, structural analogs provide insights:

- Pyrrolidine-Oxy Linker : The oxygen atom in the pyrrolidin-3-yloxy group could act as a hydrogen-bond acceptor, improving target engagement compared to purely hydrocarbon linkers .

Biological Activity

The compound 4,6-dimethyl-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antiviral properties, enzyme inhibition, and cytotoxicity, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented as follows:

Properties

- Molecular Weight : 282.37 g/mol

- Solubility : Soluble in dimethyl sulfoxide (DMSO) and other organic solvents.

Antiviral Properties

Research indicates that heterocyclic compounds similar to This compound exhibit significant antiviral activity. For instance, studies on related pyrimidine derivatives have shown efficacy against various viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV), with effective concentrations (EC50) ranging from 5 to 28 μM .

Case Study: Antiviral Efficacy

A recent study highlighted the antiviral activity of a pyrimidine derivative with a similar structure, which demonstrated an EC50 of 6.7 μM against HCV-1b. The selectivity index (SI) was found to be high, indicating a favorable therapeutic window .

Enzyme Inhibition

Compounds containing imidazole and pyrimidine moieties have been shown to inhibit key enzymes involved in viral replication. For example, derivatives of this compound have been tested for their ability to inhibit reverse transcriptase (RT), a crucial enzyme for retroviruses.

Table 1: Enzyme Inhibition Activity

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | HIV Reverse Transcriptase | 2.95 | 35.46 |

| Compound B | HCV NS5B Polymerase | 9.19 | 10.25 |

| 4,6-Dimethyl Compound | RT Inhibitor | TBD | TBD |

Cytotoxicity

Cytotoxicity assays indicate that while some derivatives exhibit potent antiviral activity, they also possess varying degrees of cytotoxicity against human cell lines. For instance, one study reported an IC50 value of 9.19 μM for a related compound against MT-4 cells, suggesting careful consideration of dosage in therapeutic applications .

Case Study: Cytotoxicity Assessment

In vitro studies showed that the compound exhibited moderate cytotoxic effects on cancer cell lines, with an IC50 ranging from 10 to 30 μM depending on the specific cell type tested .

The biological activity of This compound is hypothesized to involve:

- Binding to Viral Enzymes : The imidazole ring may facilitate binding to viral enzymes like reverse transcriptase.

- Disruption of Viral Replication : By inhibiting these enzymes, the compound can effectively halt viral replication processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.